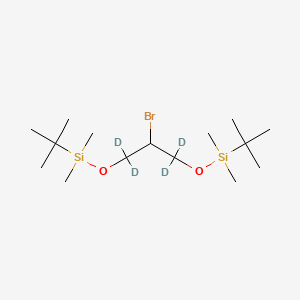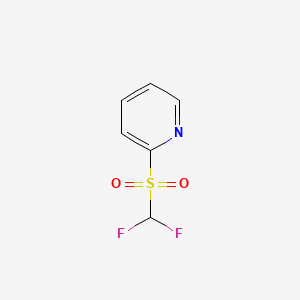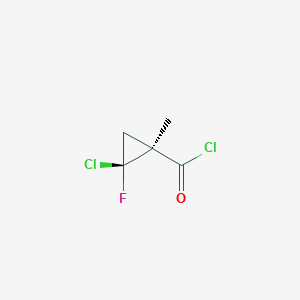
2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 is a deuterium-labeled compound often used in scientific research. It is a derivative of 2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane, where the hydrogen atoms are replaced with deuterium. This compound is particularly valuable in studies involving metabolic pathways, environmental analysis, and organic chemistry due to its stable isotope labeling .
Méthodes De Préparation
The synthesis of 2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 typically involves the following steps:
Starting Material: The preparation begins with the selection of appropriate starting materials, which include tert-butyldimethylsilyl chloride and 1,3-dihydroxypropane.
Protection of Hydroxyl Groups: The hydroxyl groups of 1,3-dihydroxypropane are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Bromination: The protected intermediate is then subjected to bromination using a brominating agent like phosphorus tribromide or N-bromosuccinimide.
Industrial production methods for this compound are similar but are scaled up to meet the demand for research and commercial applications.
Analyse Des Réactions Chimiques
2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Oxidation Reactions: Oxidizing agents such as chromium trioxide (CrO3) can oxidize the compound to form ketones or aldehydes.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and chloroform, as well as catalysts and bases to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 has several scientific research applications:
Metabolic Research: The stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Analysis: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Organic Chemistry: The compound serves as a chemical reference for identification, qualitative and quantitative analysis, and detection in various types of nuclear magnetic resonance (NMR) solvents.
Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 involves its role as a labeled compound in tracing and analyzing chemical and biological processes. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions in various environments. The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 include:
2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane: The non-deuterated version of the compound.
1,3-Bis(tert-butyldimethylsilyloxy)propane: Lacks the bromine atom.
2-Chloro-1,3-bis(tert-butyldimethylsilyloxy)propane: Contains a chlorine atom instead of bromine.
Propriétés
IUPAC Name |
[2-bromo-3-[tert-butyl(dimethyl)silyl]oxy-1,1,3,3-tetradeuteriopropoxy]-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H35BrO2Si2/c1-14(2,3)19(7,8)17-11-13(16)12-18-20(9,10)15(4,5)6/h13H,11-12H2,1-10H3/i11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXFIDUKDVMDFI-AREBVXNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C([2H])([2H])O[Si](C)(C)C(C)(C)C)Br)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35BrO2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)


![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)
![(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine](/img/structure/B589239.png)

![(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B589244.png)

![(4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B589246.png)


